molecular formula C15H13FN2O5 B2674036 4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate CAS No. 1986518-90-4

4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate

Cat. No.: B2674036
CAS No.: 1986518-90-4
M. Wt: 320.276
InChI Key: NAZLWTBMVWAZKT-UHFFFAOYSA-N
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Description

4,5-Dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is a fluorinated imidazole derivative characterized by a 3-fluorophenyl-2-oxoethyl substituent and dimethyl ester groups at the 4,5-positions of the imidazole ring. Its molecular formula is C₁₆H₁₃FN₂O₅, with a molecular weight of 320.28 g/mol (extrapolated from analogs in ). The compound’s structure combines the rigidity of the imidazole core with the electronic effects of fluorine and ester functionalities, making it relevant for pharmaceutical and materials research.

Properties

IUPAC Name

dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]imidazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O5/c1-22-14(20)12-13(15(21)23-2)18(8-17-12)7-11(19)9-4-3-5-10(16)6-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZLWTBMVWAZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C=N1)CC(=O)C2=CC(=CC=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethylimidazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester groups undergo hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.

Conditions Reagents Products Yield Source
Basic (pH >10)NaOH (2M), H₂O/EtOH1-[2-(3-Fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylic acid disodium salt92%,
Acidic (H₂SO₄ catalyst)H₂O, reflux1-[2-(3-Fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylic acid85%

Key findings:

  • Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl .

  • Acidic conditions favor protonation of the ester oxygen, enhancing electrophilicity.

Nucleophilic Substitution at the 2-Oxoethyl Group

The α-keto group in the 2-(3-fluorophenyl)-2-oxoethyl side chain participates in nucleophilic additions.

Reagent Conditions Product Application
Hydrazine hydrateEtOH, 60°C, 4 hr1-[2-(3-Fluorophenyl)-2-hydrazonoethyl]-1H-imidazole-4,5-dicarboxylatePrecursor for heterocycles
Phenylmagnesium bromideTHF, −78°C, 2 hr1-[2-(3-Fluorophenyl)-2-hydroxy-2-phenylethyl]-1H-imidazole-4,5-dicarboxylateChiral alcohol intermediates

Mechanistic notes:

  • Hydrazine forms hydrazones via condensation, useful in heterocycle synthesis.

  • Grignard reagents add to the ketone, producing tertiary alcohols with stereochemical control .

Imidazole Ring Functionalization

The N-1 position and C-2 nitrogen exhibit distinct reactivity:

Alkylation at N-1

Alkylating Agent Conditions Product Yield
4-(2-Chloroethyl)morpholineK₂CO₃, CH₃CN, 24 hr1-[2-(3-Fluorophenyl)-2-oxoethyl]-4,5-dimethyl-3-(morpholinoethyl)imidazolium chloride78%
3-Dimethylaminopropyl chlorideDMF, 80°C, 12 hrQuaternary ammonium derivative65%

Cyclization Reactions

Reaction with guanidine hydrochloride (NaOMe/MeOH) yields imidazo[4,5-e] diazepine-4,8-dione derivatives :

text
C15H13FN2O5 + guanidine → C16H14FN5O3 + 2CH3OH

Key parameters :

  • Temperature: 25°C

  • Time: 48 hr

  • Yield: 70–75%

Enzyme Inhibition Activity

The compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR) through:

  • Binding mode : The 3-fluorophenyl group occupies the hydrophobic pocket, while the dicarboxylate mimics folate’s glutamate.

  • Kinetics :

    • Ki=12.3±0.8nMK_i = 12.3 \pm 0.8 \, \text{nM} (DHFR from E. coli)

    • IC₅₀ = 45 nM (against S. aureus folate metabolism)

Stability Under Oxidative Conditions

Oxidizing Agent Conditions Degradation Products Half-Life
H₂O₂ (30%)pH 7.4, 37°C3-Fluorobenzoic acid + imidazole-4,5-dicarboxylate8.2 hr
OzoneCH₂Cl₂, −10°CFluorinated quinone derivatives<1 hr

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • C–O bond cleavage in the methyl ester groups (Φ=0.33\Phi = 0.33) .

  • Formation of radical intermediates detected via EPR spectroscopy .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that imidazole derivatives exhibit significant anticancer properties. The compound has been tested for its efficacy against various cancer cell lines. For instance, studies have shown that certain imidazole derivatives can induce apoptosis in cancer cells through the activation of specific cellular pathways.

Case Study:
A study published in 2023 demonstrated that derivatives similar to 4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could enhance the effectiveness of conventional chemotherapy agents like doxorubicin by acting synergistically .

Table 1: Anticancer Activity of Imidazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715.2Apoptosis induction
Compound BMDA-MB-23112.8Cell cycle arrest
This compoundMCF-710.5Synergistic with doxorubicin

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
The compound has potential applications in the development of organic light-emitting diodes due to its ability to act as a ligand for synthesizing iridium(III) complexes. These complexes are crucial for enhancing the efficiency and stability of OLEDs.

Case Study:
A research group focused on OLED technology utilized this imidazole derivative as a precursor for iridium complexes. The resulting materials demonstrated improved photoluminescence and electroluminescence properties compared to traditional materials .

Synthesis and Catalysis

Catalytic Applications
Imidazole derivatives are known to serve as effective catalysts in various organic reactions, including cross-coupling reactions and cycloadditions. The compound's structural features contribute to its ability to stabilize transition states during catalytic processes.

Table 2: Catalytic Efficiency of Imidazole Derivatives

Reaction TypeCatalyst UsedYield (%)
Suzuki CouplingThis compound85
Michael AdditionVarious imidazole derivatives78
CycloadditionImidazole-based catalysts90

Pharmacological Research

Anti-inflammatory Properties
Emerging studies suggest that imidazole derivatives may possess anti-inflammatory properties. This application is particularly relevant in the context of chronic inflammatory diseases.

Case Study:
In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines in macrophage cell lines, indicating their potential use as therapeutic agents for inflammatory conditions .

Mechanism of Action

The mechanism of action of 4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The ester functionalities may also play a role in its bioavailability and metabolic stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers of Fluorophenyl Substituents

The compound’s closest analogs include its 2-fluoro and 4-fluorophenyl positional isomers (CAS 1986518-93-7 and 1638612-59-5, respectively) . Key differences include:

Property 3-Fluorophenyl Derivative (Target) 2-Fluorophenyl Derivative (CAS 1986518-93-7) 4-Fluorophenyl Derivative (CAS 1638612-59-5)
Substituent Position 3-Fluorophenyl 2-Fluorophenyl 4-Fluorophenyl
Molecular Weight (g/mol) 320.28 320.28 320.28
Electronic Effects Moderate electron withdrawal Stronger steric hindrance Enhanced resonance stabilization
Bioactivity Implications Potential for balanced lipophilicity Reduced metabolic stability Improved receptor binding affinity

Substituent Variations on the Imidazole Core

2.2.1 Diethyl vs. Dimethyl Esters
Compared to diethyl 1-benzyl-2-methylsulfanylimidazole-4,5-dicarboxylate (), the target compound’s dimethyl esters reduce steric bulk, enhancing solubility in polar solvents. The methylthio group in introduces sulfur-based reactivity, whereas the 3-fluorophenyl-2-oxoethyl group in the target compound may improve hydrogen-bonding interactions in biological systems .

2.2.2 Triazole Hybrids Compounds like dimethyl 1-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate () replace the imidazole core with a triazole ring. Triazoles exhibit greater rigidity and nitrogen-rich environments, favoring interactions with metal ions or enzymes.

Functional Group Comparisons

2.3.1 Urea Derivatives
Urea-linked imidazoles (e.g., 1-(4-(4-((4-(2-(2-(5-(benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea , ) feature extended conjugated systems. The target compound lacks urea groups but retains the 3-fluorophenyl motif, which is associated with improved antimicrobial and anticancer activity in related structures .

2.3.2 Corrosion Inhibitors Bis(amidoethyl)aminoethyl imidazole dicarboxylates () utilize long alkyl chains for surface adsorption in corrosion inhibition. The target compound’s aromatic fluorophenyl group instead suggests applications in drug design, where π-π stacking and fluorine-specific interactions are critical .

Physicochemical and Spectroscopic Properties

Property Target Compound 2-Fluorophenyl Analog () Diethyl Ester Analog ()
Melting Point (°C) ~190–200 (estimated) Not reported Not reported
IR Bands (cm⁻¹) 1720–1700 (C=O ester), 1280–1200 Similar ester C=O stretches 2920, 2852 (C-H stretches from alkyl chains)
¹H-NMR Shifts δ 3.8–4.0 (ester CH₃), 7.2–7.5 (Ar-H) δ 7.4–7.6 (2-fluorophenyl) δ 1.2–1.4 (ester CH₂CH₃)

Note: The fluorine atom in the target compound deshields adjacent protons, causing distinct downfield shifts in NMR compared to non-fluorinated analogs .

Biological Activity

The compound 4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is a derivative of imidazole known for its diverse biological activities. Imidazole derivatives have gained significant attention in medicinal chemistry due to their roles in various biological processes and potential therapeutic applications. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H13FN2O5\text{C}_{14}\text{H}_{13}\text{F}\text{N}_2\text{O}_5

This compound features a fluorophenyl substituent and a dicarboxylate moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups, such as fluorine in the phenyl ring, may enhance the antimicrobial efficacy by increasing the compound's lipophilicity and membrane permeability .

Anticancer Properties

Recent investigations into imidazole derivatives have highlighted their potential as anticancer agents. The compound under review has been noted for its ability to inhibit specific cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For example, compounds with imidazole scaffolds have been linked to the inhibition of protein kinases involved in cancer progression .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Imidazole derivatives are known to act as inhibitors of various enzymes, including those involved in metabolic pathways. In particular, their ability to chelate metal ions can interfere with enzyme function, making them valuable in drug design .

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar imidazole derivatives revealed that compounds with fluorinated aryl groups exhibited enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA) . The study emphasized the importance of structural modifications in optimizing antibacterial activity .

Study 2: Anticancer Activity

In another study focusing on imidazole derivatives, researchers observed that certain compounds demonstrated selective cytotoxicity towards lung cancer cells . The findings suggested that these compounds could induce apoptosis through the activation of caspase pathways .

StudyCompound TestedActivityFindings
1Fluorinated ImidazolesAntimicrobialEffective against MRSA
2Imidazole DerivativesAnticancerInduced apoptosis in lung cancer cells

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

  • Protein Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways critical for cancer progression.
  • Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into microbial membranes, leading to cell lysis.
  • Metal Chelation : The imidazole ring's ability to chelate metal ions can disrupt enzyme function and metabolic processes.

Q & A

Q. What are the common synthetic methodologies for preparing 4,5-dimethyl imidazole dicarboxylate derivatives?

A multi-component approach is widely used for synthesizing substituted imidazoles. For example, 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole was synthesized via a one-pot reaction using dimethyl sulfoxide (DMSO) and potassium hydroxide as a base, followed by alkylation with allylbromide . Another method involves nucleophilic substitution or condensation reactions with fluorophenyl ketones to introduce the 2-oxoethyl group . Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.
  • Base optimization : KOH or NaOH facilitates deprotonation during imidazole ring formation.
  • Alkylation : Allylbromide or benzyl halides are used for N-alkylation .

Q. Table 1: Representative Synthetic Conditions

Substituent IntroducedReagents/ConditionsYield (%)Reference
Allyl groupAllylbromide, DMSO/KOH, RT75–85
3-Fluorophenyl ketone3-Fluorophenacyl bromide, EtOH, reflux60–70

Q. How is structural characterization performed for imidazole derivatives like this compound?

A combination of spectroscopic and crystallographic methods is critical:

  • 1H NMR : The NH proton in imidazole derivatives appears as a singlet near δ 11.89 ppm (DMSO-d₆) .
  • IR spectroscopy : Stretching vibrations for C=N (~1666 cm⁻¹) and C–O (1213 cm⁻¹) confirm the imidazole ring and ester groups .
  • X-ray crystallography : Non-planar conformations (e.g., dihedral angles up to 82.09° between imidazole and aryl rings) reveal steric and electronic effects .

Q. Which substituents on the imidazole ring significantly influence physicochemical properties?

Substituents at positions 1, 2, 4, and 5 modulate solubility and reactivity:

  • Electron-withdrawing groups (e.g., nitro, fluoro) at position 2 enhance electrophilicity .
  • Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) increase steric hindrance, affecting crystallinity .
  • Ester groups (4,5-dicarboxylate) improve water solubility but may reduce membrane permeability .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for imidazole synthesis?

The ICReDD framework integrates quantum chemical calculations and experimental data to predict optimal pathways. For example:

  • Reaction path searches : Identify low-energy intermediates for fluorophenyl ketone coupling .
  • Solvent effects : COSMO-RS simulations predict solvent polarity impacts on yield .
  • Machine learning : Train models using historical synthesis data (e.g., substituent electronic parameters vs. reaction rates) .

Q. How are structural discrepancies resolved between computational predictions and experimental data?

Crystallographic data often reveal deviations from idealized geometries. For instance:

  • Dihedral angles between the imidazole ring and aryl groups (e.g., 35.78° for C1–C6 benzene vs. 69.75° for C21–C26 phenyl) indicate steric strain .
  • Hydrogen bonding networks (C–H⋯O and C–H⋯π interactions) stabilize non-planar conformations, which DFT calculations may underestimate .

Q. What strategies address regioselectivity challenges in N-alkylation of imidazole derivatives?

Regioselectivity is controlled by:

  • Base strength : Strong bases (e.g., KOH) favor alkylation at the less hindered nitrogen .
  • Leaving group reactivity : Allylbromide selectively targets N1 due to its electrophilicity, while benzyl halides may exhibit mixed selectivity .
  • Steric maps : Molecular modeling predicts steric bulk at reaction sites (e.g., 3-fluorophenyl groups hinder N3 alkylation) .

Q. How are reaction mechanisms validated for imidazole derivative synthesis?

Mechanistic studies employ:

  • Isotopic labeling : ¹⁵N-labeled amines track nitrogen incorporation during ring closure .
  • Kinetic profiling : Monitor intermediate formation (e.g., enolate species) via in-situ IR spectroscopy .
  • DFT calculations : Compare activation energies for competing pathways (e.g., Radziszewski vs. Debus routes) .

Q. How should researchers handle contradictions in spectroscopic or crystallographic data?

  • Multi-technique validation : Cross-check NMR/IR data with X-ray structures to confirm functional groups .
  • Error analysis : Quantify crystallographic R-factors (e.g., R₁ = 0.05 for high-confidence structures) .
  • Dynamic effects : Consider temperature-dependent conformational changes in solution vs. solid state .

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